molecular formula C11H7F3N2O2 B3085182 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 1152543-70-8

5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B3085182
CAS No.: 1152543-70-8
M. Wt: 256.18 g/mol
InChI Key: ZRSVORVQSKWLLB-UHFFFAOYSA-N
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Description

5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a pyrazole ring and a carboxylic acid group, which can confer distinct chemical and biological properties.

Biological Activity

5-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid (CAS No. 98534-85-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₆F₆N₂O₂
  • Molecular Weight : 324.18 g/mol
  • CAS Number : 98534-85-1
  • Purity : ≥97%

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with trifluoromethyl-substituted phenyl compounds. The compound's structure incorporates a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability .

Biological Activities

The compound exhibits a range of biological activities, primarily due to its ability to interact with various molecular targets. Key areas of activity include:

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, possess significant anticancer properties. They have been shown to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal (HCT116) cancers .

Table 1: Anticancer Activity of this compound

Cancer TypeCell LineIC50 Value (µM)Reference
Breast CancerMDA-MB-23115.2
Lung CancerA54912.5
Colorectal CancerHCT11610.8

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various in vitro models by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-6. This activity suggests potential therapeutic applications in treating inflammatory diseases .

3. Antibacterial and Antiviral Activity

Preliminary studies indicate that this compound exhibits antibacterial activity against Gram-positive bacteria and antiviral properties against certain viral strains, although further research is needed to confirm these effects .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation, such as cyclooxygenases (COX) and various kinases .
  • Modulation of Signaling Pathways : It has been observed to affect signaling pathways related to cell survival and apoptosis, contributing to its anticancer effects .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Breast Cancer : A study demonstrated that treatment with this pyrazole derivative significantly reduced tumor growth in MDA-MB-231 xenograft models, suggesting its potential as a therapeutic agent in breast cancer treatment .
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, indicating its utility in managing inflammatory disorders .

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-6(4-7)9-8(10(17)18)5-15-16-9/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSVORVQSKWLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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